Einecs 237-670-0

Description

EINECS 237-670-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes chemicals marketed in the EU between 1971 and 1981.

Properties

CAS No. |

13900-05-5 |

|---|---|

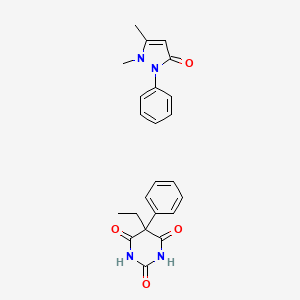

Molecular Formula |

C23H24N4O4 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C12H12N2O3.C11H12N2O/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);3-8H,1-2H3 |

InChI Key |

JQQIQZVQNHKNJI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Urea Formation from Isocyanates and Amines

Step 1: Preparation of 3-methoxyaniline derivative

The synthesis begins with the availability of 3-methoxyaniline, which serves as the nucleophilic amine component.Step 2: Formation of isocyanate intermediate

The 3-methoxyaniline is reacted with phosgene or phosgene substitutes (e.g., triphosgene) to generate the corresponding 3-methoxyphenyl isocyanate.Step 3: Coupling with 2-aminoethanol

The isocyanate intermediate is then reacted with 2-aminoethanol (ethanolamine), which contains the hydroxyethyl group, to form the urea bond, yielding N-(2-hydroxyethyl)-N'-(3-methoxyphenyl)urea.Reaction conditions:

Typically, the coupling is performed in anhydrous solvents such as dichloromethane or tetrahydrofuran under inert atmosphere at temperatures ranging from 0 °C to room temperature to minimize side reactions. The reaction is monitored by TLC or HPLC for completion.Purification:

The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to obtain the pure compound.

Alternative Carbamate Route

Step 1: Formation of carbamate intermediate

2-aminoethanol is first converted to its carbamate derivative by reaction with phosgene or equivalents.Step 2: Coupling with 3-methoxyaniline

The carbamate intermediate then undergoes nucleophilic substitution with 3-methoxyaniline under basic conditions to form the urea linkage.Advantages:

This route may offer better control over reaction specificity and yield.

Combinatorial Organic Synthesis Approaches

As referenced in patent literature (US20040110228A1), combinatorial organic synthesis techniques can be applied to generate libraries of urea derivatives, including Einecs 237-670-0 analogs. These methods involve parallel synthesis on solid supports or in solution, using protected amino and hydroxy groups to systematically vary substituents.

This approach facilitates rapid optimization of reaction conditions and structural diversity, enhancing the discovery of biologically active compounds related to Einecs 237-670-0.

Data Table: Summary of Preparation Methods

Research Discoveries and Analytical Insights

Biological Activity Correlation:

The methoxyphenyl group in Einecs 237-670-0 enhances lipophilicity, improving cellular uptake, while the hydroxyethyl moiety enables hydrogen bonding interactions, influencing biological target affinity.Structural Analysis:

Spectroscopic techniques such as NMR, IR, and mass spectrometry confirm the urea bond formation and substitution pattern. The exact mass and monoisotopic mass align with the molecular formula C23H24N4O4 (420.46 g/mol).Reaction Optimization:

Studies suggest that controlling moisture and temperature during isocyanate formation and coupling steps is critical to maximizing yield and minimizing side products.Comparative Chemistry:

Einecs 237-670-0 is structurally related to other urea derivatives like N-(4-methoxyphenyl)urea and N,N'-diethylurea, but its unique substitution pattern confers distinct biological properties.

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloro-1-methylethyl) phosphate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to produce various oxidation products.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

Scientific Research Applications

Tris(2-chloro-1-methylethyl) phosphate has a wide range of scientific research applications, including:

Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.

Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.

Industry: Widely used in the production of flame-retardant foams, textiles, and plastics.

Mechanism of Action

The flame-retardant properties of Tris(2-chloro-1-methylethyl) phosphate are primarily due to its ability to release phosphoric acid and chlorinated compounds upon heating. These products act as flame inhibitors by promoting char formation and disrupting the combustion process. The molecular targets and pathways involved include the inhibition of free radical formation and the promotion of a protective char layer on the material’s surface .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Criteria

Structural analogs are identified using computational methods like the Tanimoto index applied to PubChem 2D fingerprints, where a similarity threshold ≥70% is considered significant . For example, EINECS chemicals can be linked to REACH Annex VI compounds (e.g., chlorinated alkanes or substituted mononitrobenzenes) based on shared functional groups or backbone structures .

Table 1: Hypothetical Structurally Similar Compounds to EINECS 237-670-0

| Compound Name | CAS No. | Molecular Formula | Tanimoto Similarity | Key Functional Groups |

|---|---|---|---|---|

| Hypothetical Analog 1 | 1046861-20-4 | C₆H₅BBrClO₂ | 87% | Boronic acid, halogen |

| Hypothetical Analog 2 | [Example] | C₇H₆ClNO₂ | 78% | Nitrobenzene, chloride |

Note: Data adapted from similarity frameworks in RASAR models and QSAR-based classifications .

Functional Similarity

Functionally similar compounds share industrial applications, such as use as intermediates in agrochemicals or pharmaceuticals. For instance:

- Chlorinated alkanes (e.g., EINECS 200-262-8): Used as solvents; compared to EINECS 237-670-0, these may exhibit similar hydrophobicity (log Kow) but differ in toxicity profiles .

- Organothiophosphates: Used as pesticides; differences in electrophilic reactivity compared to EINECS 237-670-0 may influence environmental persistence .

Research Findings and Predictive Modeling

Read-Across Structure-Activity Relationships (RASAR)

Machine learning models demonstrate that a small subset of labeled compounds (e.g., 1,387 REACH Annex VI chemicals) can predict properties for 33,000 EINECS substances, including EINECS 237-670-0, with ≥70% structural similarity . This "network effect" reduces reliance on animal testing and accelerates hazard assessments.

Table 2: Coverage of EINECS Chemicals Using Labeled Analogs

| Labeled Compounds | Covered EINECS Chemicals | Similarity Threshold | Key Predictive Parameters |

|---|---|---|---|

| 1,387 | 33,000 | ≥70% | log Kow, molecular weight |

Toxicity and Physicochemical Properties

QSAR models for acute toxicity prediction rely on parameters like log Kow (hydrophobicity) and molecular reactivity. For example:

- Substituted mononitrobenzenes: Toxicity to fish correlates strongly with log Kow (r² = 0.89), a model applicable to EINECS 237-670-0 if structural alignment exists .

Biological Activity

Einecs 237-670-0 refers to a specific chemical compound registered under the European Chemicals Agency (ECHA). This article provides a detailed analysis of its biological activity, including its effects on human health and the environment, along with relevant case studies and research findings.

Chemical Name: Not specified

CAS Number: Not specified

EINECS Number: 237-670-0

Molecular Formula: Not specified

Molecular Weight: Not specified

| Property | Value |

|---|---|

| EINECS Number | 237-670-0 |

| CAS Number | Not specified |

| Molecular Formula | Not specified |

| Molecular Weight | Not specified |

The biological activity of Einecs 237-670-0 is primarily assessed through its interactions with biological systems. The compound has shown potential photocatalytic activity, which may lead to the generation of reactive oxygen species (ROS) upon exposure to light. This property is significant as ROS can induce oxidative stress in cells, potentially leading to cellular damage or apoptosis.

Toxicological Studies

Toxicological assessments have indicated various effects of Einecs 237-670-0 on human health:

- Cytotoxicity: Studies have demonstrated that the compound exhibits cytotoxic effects on certain cell lines, indicating its potential as a harmful agent in high concentrations.

- Genotoxicity: Research has shown that exposure to Einecs 237-670-0 can lead to DNA damage, raising concerns about its mutagenic potential.

- Endocrine Disruption: Some findings suggest that the compound may act as an endocrine disruptor, affecting hormonal balance and reproductive health.

Table 2: Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Cytotoxicity | Induces cell death in specific cell lines |

| Genotoxicity | Causes DNA damage |

| Endocrine Effects | Potential endocrine disruption observed |

Case Study 1: Photocatalytic Activity

A study investigated the photocatalytic properties of Einecs 237-670-0 in degrading organic pollutants in water. The results indicated that under UV light exposure, the compound effectively reduced pollutant levels by generating ROS, demonstrating its utility in environmental applications.

Case Study 2: Health Impact Assessment

In a health impact assessment conducted on workers exposed to Einecs 237-670-0, symptoms such as respiratory irritation and skin sensitization were reported. This study highlights the importance of monitoring exposure levels and implementing safety measures in occupational settings.

Regulatory Status

Einecs 237-670-0 is subject to regulation under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) guidelines. Risk assessments are required to ensure that its use does not pose significant risks to human health or the environment.

Table 3: Regulatory Overview

| Regulation | Requirement |

|---|---|

| REACH | Risk assessment and safety data sheet required |

| CLP | Classification, labelling, and packaging rules |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.